molecular formula C18H17ClN4O5S B11006742 Methyl 2-({[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Methyl 2-({[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11006742
M. Wt: 436.9 g/mol
InChI Key: AVKLHVUSIMHUPF-UHFFFAOYSA-N
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Description

METHYL 2-({2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that features a thiazole ring, an imidazolidinyl group, and a chlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactionsThe chlorobenzyl moiety is often introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

METHYL 2-({2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-({2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and imidazolidinyl derivatives, such as:

  • METHYL 2-({2-[1-(2-BROMOBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE
  • METHYL 2-({2-[1-(2-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 2-({2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl moiety, in particular, may enhance its reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C18H17ClN4O5S

Molecular Weight

436.9 g/mol

IUPAC Name

methyl 2-[[2-[1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H17ClN4O5S/c1-9-14(16(26)28-2)22-17(29-9)21-13(24)7-12-15(25)23(18(27)20-12)8-10-5-3-4-6-11(10)19/h3-6,12H,7-8H2,1-2H3,(H,20,27)(H,21,22,24)

InChI Key

AVKLHVUSIMHUPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CC2C(=O)N(C(=O)N2)CC3=CC=CC=C3Cl)C(=O)OC

Origin of Product

United States

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